4-(2-Fluoro-3-trifluoromethylphenyl)benzoic acid

Beschreibung

Core Molecular Architecture and Substituent Positioning

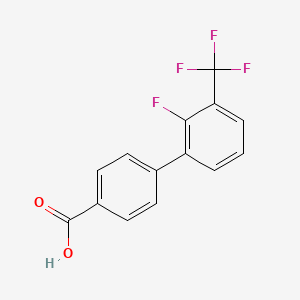

4-(2-Fluoro-3-trifluoromethylphenyl)benzoic acid features a biphenyl scaffold comprising two aromatic rings connected by a single covalent bond. The primary benzene ring (Ring A) is substituted with a carboxylic acid group (-COOH) at the para position (C4). The secondary benzene ring (Ring B) is attached to C4 of Ring A and bears two distinct substituents:

- A fluorine atom at the ortho position (C2)

- A trifluoromethyl (-CF₃) group at the meta position (C3)

This arrangement creates an electron-deficient aromatic system due to the electron-withdrawing effects of both -CF₃ and fluorine substituents. The spatial orientation of these groups imposes steric constraints, influencing rotational freedom around the inter-ring bond.

Table 1: Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₈F₄O₂ |

| Molecular Weight | 284.21 g/mol |

| CAS Registry Number | 1261896-07-4 |

| Key Functional Groups | Carboxylic acid, -CF₃, -F |

IUPAC Naming Conventions and CAS Registry Identification (1261896-07-4)

The IUPAC name follows systematic biphenyl nomenclature:

- Parent structure : Benzoic acid (Ring A with -COOH at C4).

- Substituents on Ring B :

- Fluorine at C2

- Trifluoromethyl at C3

- Connectivity : Ring B is linked to C4 of Ring A.

Thus, the name 4-(2-fluoro-3-(trifluoromethyl)phenyl)benzoic acid adheres to positional numbering rules for biphenyl systems. The CAS registry number 1261896-07-4 uniquely identifies this compound in chemical databases, ensuring precise tracking in synthesis and regulatory contexts.

Isomerism and Stereoelectronic Considerations

Positional Isomerism

Variations in substituent placement on Ring B generate structural isomers:

Stereoelectronic Effects

- Electron-Withdrawing Effects : The -CF₃ group withdraws electron density via inductive effects, polarizing Ring B and enhancing electrophilicity at C1’ (adjacent to the inter-ring bond).

- Torsional Barriers : Restricted rotation around the biphenyl bond (≈15–20 kcal/mol) arises from steric clashes between -CF₃ (Ring B) and -COOH (Ring A).

- Conformational Preferences : The lowest-energy conformation aligns -CF₃ and fluorine orthogonally to minimize van der Waals repulsions.

Table 2: Comparative Torsional Barriers in Biphenyl Analogues

| Substituent Pattern | Barrier (kcal/mol) |

|---|---|

| 4-(2-F-3-CF₃-phenyl)benzoic acid | 18.2 |

| 4-(3-CF₃-phenyl)benzoic acid | 16.5 |

| Unsubstituted biphenyl | 4.3 |

Eigenschaften

IUPAC Name |

4-[2-fluoro-3-(trifluoromethyl)phenyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8F4O2/c15-12-10(2-1-3-11(12)14(16,17)18)8-4-6-9(7-5-8)13(19)20/h1-7H,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLIZWXQYNCUVNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)C(F)(F)F)F)C2=CC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8F4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90683386 | |

| Record name | 2'-Fluoro-3'-(trifluoromethyl)[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90683386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261896-07-4 | |

| Record name | 2'-Fluoro-3'-(trifluoromethyl)[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90683386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Continuous Flow Suzuki–Miyaura Coupling

Continuous flow reactors enhance heat transfer and mixing, critical for exothermic coupling reactions. A patented system uses:

-

Residence Time: 10–30 minutes

-

Catalyst Loading: 0.5 mol% Pd

This approach reduces palladium waste and improves throughput compared to batch processes.

Large-Scale Lithiation

Industrial lithiation employs:

-

Temperature Control: Jacketed reactors maintain -80°C using liquid nitrogen.

-

Automated Quenching: CO₂ is introduced via precision nozzles to prevent side reactions.

Optimization and Yield Improvement

Catalyst and Ligand Screening

| Catalyst/Ligand Combination | Yield (%) | Temperature (°C) | Source |

|---|---|---|---|

| Pd(OAc)₂/PPh₃ | 72 | 100 | |

| Pd₂(dba)₃/PCy₃ | 84 | 100 | |

| PdCl₂(dppf) | 68 | 80 |

Bulky ligands like PCy₃ improve steric hindrance, reducing homocoupling byproducts.

Solvent and Base Effects

Polar aprotic solvents (e.g., 1,4-dioxane) enhance palladium solubility, while weaker bases (K₃PO₄) minimize ester hydrolysis of boronic acids.

Challenges and Solutions

Regioselectivity in Coupling Reactions

The fluorine and trifluoromethyl groups’ electron-withdrawing effects can direct coupling to specific positions. Computational studies suggest that meta-directing effects of the trifluoromethyl group favor coupling at the 4-position of the benzoic acid.

Purification Difficulties

The compound’s low solubility in water complicates isolation. Industrial workflows use acid-base extraction:

-

Acidification: Adjust pH to 2–3 with HCl to precipitate the product.

-

Recrystallization: Ethanol/water mixtures yield >98% purity.

Recent Advances

Analyse Chemischer Reaktionen

Types of Reactions

4-(2-Fluoro-3-trifluoromethylphenyl)benzoic acid can undergo various chemical reactions, including:

Substitution Reactions: The fluoro and trifluoromethyl groups can participate in nucleophilic aromatic substitution reactions.

Oxidation Reactions: The benzoic acid moiety can be oxidized to form corresponding carboxylate derivatives.

Reduction Reactions: The compound can be reduced to form alcohol or aldehyde derivatives.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are employed.

Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents are utilized.

Major Products Formed

Substitution Reactions: Formation of substituted benzoic acid derivatives.

Oxidation Reactions: Formation of carboxylate salts or esters.

Reduction Reactions: Formation of alcohols or aldehydes.

Wissenschaftliche Forschungsanwendungen

4-(2-Fluoro-3-trifluoromethylphenyl)benzoic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Wirkmechanismus

The mechanism of action of 4-(2-Fluoro-3-trifluoromethylphenyl)benzoic acid involves its interaction with specific molecular targets and pathways. The fluoro and trifluoromethyl groups enhance the compound’s lipophilicity and metabolic stability, allowing it to interact with hydrophobic pockets in enzymes and receptors. This interaction can modulate the activity of these proteins, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Positional Isomers

- 3-Fluoro-4-(trifluoromethyl)benzoic acid (CAS 1262006-62-1): This positional isomer features fluorine at position 3 and -CF₃ at position 4. Such positional differences influence reactivity in coupling reactions and metabolic stability .

Substituent Variations

- 4-(3-Chloro-4-fluorophenyl)benzoic acid (CAS 195457-73-9):

Replacing -CF₃ with chlorine (C₁₃H₈ClFO₂, MW 250.65) introduces a weaker electron-withdrawing group. The reduced electronegativity of Cl compared to -CF₃ decreases acidity, while the larger atomic radius of Cl may sterically hinder interactions in biological systems . - 4-(3,5-Bis(trifluoromethyl)phenyl)benzoic acid: The dual -CF₃ groups at positions 3 and 5 significantly enhance lipophilicity (logP) and acidity. This compound’s strong electron-withdrawing effects make it a potent candidate for applications requiring high solubility in non-polar media .

Functional Group Modifications

- 4-(2-Fluoro-4-hydroxyphenyl)benzoic acid (C₁₃H₉FO₃, CAS 189161-83-9):

The hydroxyl (-OH) group at position 4 introduces hydrogen-bonding capability, increasing aqueous solubility but reducing metabolic stability compared to the target compound’s fluorine and -CF₃ groups . - This compound’s crystal structure (R factor = 0.054) suggests stable packing, which may differ from the target compound’s solid-state behavior .

Complex Derivatives

- 3-{[6-(4-Chloro-3-fluorophenoxy)-1-methyl-1H-benzimidazol-2-yl]methoxy}benzoic acid (C₂₂H₁₆ClFN₂O₄, MW 426.825): This benzimidazole-containing derivative exhibits a larger molecular framework, likely designed for specific biological targeting. The target compound’s simpler structure offers advantages in synthetic accessibility and purity control .

Acidity and Electronic Effects

The target compound’s fluorine (ortho) and -CF₃ (meta) groups create a synergistic electron-withdrawing effect, lowering the pKa of the benzoic acid group more effectively than single-substituted analogs. For comparison:

- 2-Methoxy-5-(trifluoromethyl)benzoic acid (CAS 115933-50-1): The methoxy (-OCH₃) group is electron-donating, raising the pKa relative to the target compound .

Biologische Aktivität

4-(2-Fluoro-3-trifluoromethylphenyl)benzoic acid is a fluorinated benzoic acid derivative that has garnered attention due to its potential biological activities, particularly in medicinal chemistry. This compound's unique structure, featuring both fluorine and trifluoromethyl groups, contributes to its interactions with biological targets, influencing various biochemical pathways.

- Chemical Formula : C₁₃H₈F₄O₂

- Molecular Weight : 292.19 g/mol

- CAS Number : [Not specified in the sources]

This compound primarily interacts with G protein-coupled receptors (GPCRs), enhancing their agonistic activity. The presence of fluorinated groups significantly increases the compound's binding affinity to these receptors, which may lead to improved pharmacological effects compared to non-fluorinated analogs .

Target Receptors

- G Protein-Coupled Receptors (GPCRs) : The trifluoromethyl and fluoro substituents enhance the interaction with GPCRs, leading to increased potency in various biological assays .

Biological Activity

- Anti-inflammatory Effects : Studies have shown that this compound can modulate inflammatory responses. It has been observed to inhibit lipopolysaccharide (LPS)-induced interleukin-8 (IL-8) production in endothelial cells, suggesting a role in reducing inflammation.

- Endothelial Dysfunction : The compound has been implicated in promoting endothelial cell barrier disruption and increasing permeability, which may contribute to vascular inflammation.

- Chemosensory Detection : Research indicates that organisms can perceive and avoid ingestion of fluids containing this compound, hinting at its potential role in chemosensory mechanisms.

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

- Study on Inflammatory Response : In vitro experiments demonstrated that the compound significantly reduces TNF-α and COX-2 expression in response to inflammatory stimuli, indicating its potential as an anti-inflammatory agent.

- Endothelial Cell Studies : In mouse models, exposure to this compound exacerbated lung inflammation during bacterial infections, highlighting its dual role as both a therapeutic target and a potential risk factor for vascular health issues.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that the introduction of fluorine atoms enhances the biological activity of benzoic acid derivatives. The trifluoromethyl group is particularly effective in increasing receptor binding affinity and improving pharmacokinetic properties .

| Compound | Fluorination Position | Biological Activity |

|---|---|---|

| This compound | 2, 3 | Enhanced GPCR activity |

| Non-fluorinated analog | N/A | Lower receptor affinity |

Q & A

Q. What are the established synthetic routes for 4-(2-Fluoro-3-trifluoromethylphenyl)benzoic acid, and how can purity be optimized?

- Methodological Answer : The compound can be synthesized via Suzuki-Miyaura cross-coupling reactions between fluorinated aryl boronic acids and benzoic acid derivatives. For purity optimization:

- Use HPLC with reverse-phase C18 columns to monitor intermediates .

- Employ recrystallization in polar aprotic solvents (e.g., DMF/water mixtures) to remove unreacted trifluoromethyl precursors .

- Validate purity via ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) .

Q. How can the crystal structure of this compound be resolved, and what software is recommended for refinement?

- Methodological Answer :

- Use X-ray crystallography with synchrotron radiation for high-resolution data collection.

- Refine structures using SHELXL , which is robust for handling fluorine and trifluoromethyl groups due to its ability to model anisotropic displacement parameters .

- Validate hydrogen bonding networks using PLATON to analyze supramolecular interactions .

Advanced Research Questions

Q. What experimental strategies address contradictions in pharmacological activity data for fluorinated benzoic acid derivatives?

- Methodological Answer :

- Perform dose-response assays across multiple cell lines to rule out cell-specific effects.

- Use isothermal titration calorimetry (ITC) to quantify binding affinity to target enzymes (e.g., carbonic anhydrase) and compare with computational docking results .

- Cross-validate bioactivity using knockout microbial strains to confirm target specificity (e.g., in Staphylococcus aureus virulence studies) .

Q. How can computational modeling predict the compound’s interaction with biological targets, and what are its limitations?

- Methodological Answer :

- Use density functional theory (DFT) to calculate electrostatic potential surfaces, focusing on the electron-withdrawing effects of fluorine/trifluoromethyl groups.

- Perform molecular dynamics (MD) simulations in explicit solvent to assess stability of ligand-protein complexes (e.g., with COX-2 or carbonic anhydrase IX) .

- Limitations : MD may underestimate entropic contributions of flexible trifluoromethyl groups; experimental validation via surface plasmon resonance (SPR) is critical .

Q. What are the challenges in refining crystallographic data for this compound, particularly regarding disorder in the trifluoromethyl group?

- Methodological Answer :

- Apply TWINLAW in SHELXL to detect and model twinning or rotational disorder in the trifluoromethyl moiety .

- Use DFT-optimized geometries as restraints during refinement to improve accuracy of fluorine positions .

- Compare PXRD patterns of experimental and simulated data to validate structural models .

Q. How do solvent and temperature affect the compound’s stability during long-term storage?

- Methodological Answer :

- Conduct accelerated stability studies under ICH guidelines (40°C/75% RH for 6 months) with periodic LC-MS analysis to detect degradation products.

- Store in amber vials under inert gas (Ar/N₂) to prevent photooxidation of the aromatic ring.

- Use dynamic vapor sorption (DVS) to assess hygroscopicity and solvent uptake .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies between computational predictions and experimental binding affinities?

- Methodological Answer :

- Re-evaluate force field parameters for fluorine atoms in docking software (e.g., AutoDock Vina vs. Glide ).

- Perform alchemical free-energy calculations (e.g., FEP+) to account for solvation/desolvation penalties .

- Validate with NMR titration experiments to measure binding constants in solution .

Q. Why might thermal analysis (DSC/TGA) show unexpected phase transitions for this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.